2-Amino-4-(carboxymethylsulfanyl)butanoic acid
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Overview
Description
2-Amino-4-(carboxymethylsulfanyl)butanoic acid is an organic compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol. This compound is a derivative of amino acids and contains both amino and carboxyl functional groups, making it a zwitterionic molecule. It is known for its unique reactivity and stability, which makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(carboxymethylsulfanyl)butanoic acid typically involves the reaction of DL-homocysteine with chloroacetic acid . The reaction proceeds under basic conditions, where the chloroacetic acid acts as an alkylating agent, introducing the carboxymethyl group to the sulfur atom of homocysteine. The reaction can be summarized as follows:
Reactants: DL-homocysteine and chloroacetic acid
Conditions: Basic medium (e.g., sodium hydroxide solution)
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pH, and concentration of reactants, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(carboxymethylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated amino acid derivatives.
Scientific Research Applications
2-Amino-4-(carboxymethylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-Amino-4-(carboxymethylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that modify its structure and function. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
DL-Homocysteine: A precursor in the synthesis of 2-Amino-4-(carboxymethylsulfanyl)butanoic acid.
Methionine: An essential amino acid with a similar sulfur-containing side chain.
Cysteine: Contains a thiol group, similar to the sulfanyl group in this compound.
Uniqueness
This compound is unique due to its carboxymethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other amino acids may not be suitable.
Properties
CAS No. |
55593-14-1 |
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Molecular Formula |
C6H11NO4S |
Molecular Weight |
193.22 g/mol |
IUPAC Name |
2-amino-4-(carboxymethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H11NO4S/c7-4(6(10)11)1-2-12-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) |
InChI Key |
BWLMCOKQHQOEEE-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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